molecular formula C6H3ClO4-2 B1234730 3-Chloro-cis,cis-muconate

3-Chloro-cis,cis-muconate

Cat. No. B1234730
M. Wt: 174.54 g/mol
InChI Key: ICMVYBXQDUXEEE-BXTBVDPRSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-cis,cis-muconate(2-) is a chlorocarboxylic acid anion. It derives from a cis,cis-muconate. It is a conjugate base of a 3-chloro-cis,cis-muconic acid.

Scientific Research Applications

Enzymatic Metabolization and Biodegradation

3-Chloro-cis,cis-muconate plays a significant role in the enzymatic metabolization and biodegradation of chlorinated aromatic compounds. Alcaligenes eutrophus JMP 134, for example, has been identified to metabolize 3,5-dichlorocatechol with the formation of 2,4-Dichloro-cis,cis-muconate as a ring-cleavage product (Pieper et al., 1991). Moreover, the conversion of 2-chloro-cis,cis-muconate, a product of ortho-cleavage of 3-chlorocatechol, involves specific enzymes like chloromuconate cycloisomerases, showcasing the intricate enzymatic processes involved in the degradation of chlorinated compounds (Vollmer & Schlömann, 1995).

Chemical Structure and Biodegradability Analysis

Investigations into the chemical structure and biodegradability of halogenated aromatic compounds involve 3-Chloro-cis,cis-muconate. Enzymes like muconate cycloisomerase II have been isolated for their ability to convert 3-chloro-cis,cis-muconate into cis-4-carboxymethylenebut-2-en-4-olide along with dehalogenation, revealing the chemical transformations of these compounds under microbial action (Schmidt & Knackmuss, 1980).

Understanding of Enzyme Function and Specificity

Research on muconate and chloromuconate cycloisomerases, which are essential in the bacterial degradation of aromatic compounds, has involved the study of 3-Chloro-cis,cis-muconate. These studies shed light on the substrate specificity of these enzymes and their role in catalyzing the dehalogenation reactions in the transformation of chloroaromatic compounds (Vollmer et al., 1998).

Biopolymer Synthesis

3-Chloro-cis,cis-muconate has also been explored in the context of renewable unsaturated polyesters. Its unsaturated dicarboxylic acid structure, derived from biological conversion of sugars and lignin-derived aromatic compounds, makes it a candidate for use in polymer synthesis, offering environmentally friendly alternatives in material science (Rorrer et al., 2016).

properties

Product Name

3-Chloro-cis,cis-muconate

Molecular Formula

C6H3ClO4-2

Molecular Weight

174.54 g/mol

IUPAC Name

(2E,4Z)-3-chlorohexa-2,4-dienedioate

InChI

InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/p-2/b2-1-,4-3+

InChI Key

ICMVYBXQDUXEEE-BXTBVDPRSA-L

Isomeric SMILES

C(=C\C(=O)[O-])\C(=C/C(=O)[O-])\Cl

SMILES

C(=CC(=O)[O-])C(=CC(=O)[O-])Cl

Canonical SMILES

C(=CC(=O)[O-])C(=CC(=O)[O-])Cl

synonyms

3-chloro-cis,cis-muconate
3-chloro-muconate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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